![molecular formula C9H9F3N2O B061137 N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide CAS No. 176860-56-3](/img/structure/B61137.png)
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide, also known as TFA-NH2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Mechanism of Action
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide exerts its therapeutic effects through various mechanisms of action. One study found that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide inhibits the activity of nuclear factor kappa-B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Another study found that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a role in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide has been shown to have various biochemical and physiological effects in scientific research studies. One study found that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide decreases the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Another study found that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide increases the levels of acetylated histones, which can lead to changes in gene expression.
Advantages and Limitations for Lab Experiments
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide has several advantages and limitations for laboratory experiments. One advantage is that it has a high solubility in aqueous solutions, making it easy to dissolve in various experimental conditions. Another advantage is that it has a low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation is that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide can be unstable in certain conditions, such as in the presence of acids or bases, which can affect experimental outcomes.
Future Directions
There are several future directions for research on N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide. One direction is to further investigate its potential therapeutic applications in inflammatory diseases, cancer, and neurodegenerative diseases. Another direction is to explore the mechanisms of action of N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide in more detail, including its effects on gene expression and epigenetic regulation. Additionally, research can be conducted to optimize the synthesis method of N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide and to develop more stable derivatives of the compound.
Synthesis Methods
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide can be synthesized through various methods, including the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. This method yields N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide as a white crystalline solid with a melting point of 132-134°C. Other methods for synthesizing N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide include the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine-O-sulfonic acid and the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine-O-sulfonic acid and sodium acetate.
Scientific Research Applications
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide has potent anti-inflammatory effects in vivo and in vitro, making it a potential candidate for treating inflammatory diseases. Another study found that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
176860-56-3 |
|---|---|
Product Name |
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide |
Molecular Formula |
C9H9F3N2O |
Molecular Weight |
218.18 g/mol |
IUPAC Name |
N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) |
InChI Key |
QPSFNZJGLHDENP-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N\O)/N)C(F)(F)F |
SMILES |
C1=CC(=CC=C1CC(=NO)N)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)N)C(F)(F)F |
synonyms |
BENZENEETHANIMIDAMIDE, N-HYDROXY-4-(TRIFLUOROMETHYL)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





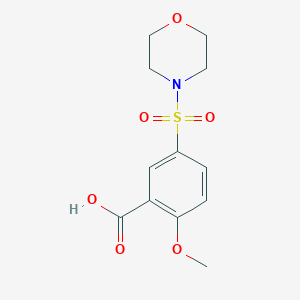
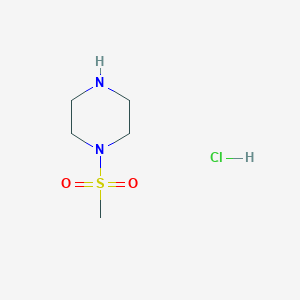
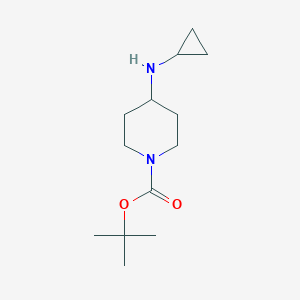


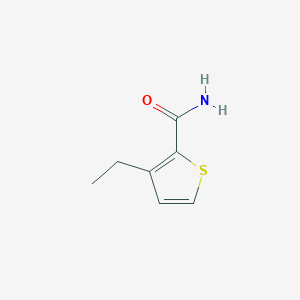


![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61081.png)

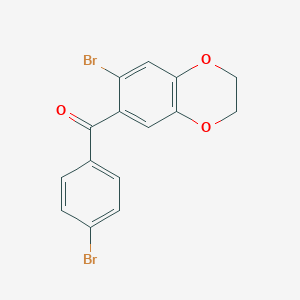
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)